molecular formula C25H30N2O5 B561900 (3R,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid CAS No. 583827-13-8

(3R,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid

Cat. No. B561900
CAS RN: 583827-13-8
M. Wt: 438.524
InChI Key: FEDYWNJTEUNDMB-RTWAWAEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid, also known as (3R,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid, is a useful research compound. Its molecular formula is C25H30N2O5 and its molecular weight is 438.524. The purity is usually 95%.
BenchChem offers high-quality (3R,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Complex Peptides

This compound is instrumental in the synthesis of cyclodepsipeptides, a family of cyclic peptides with significant pharmaceutical potential due to their broad range of biological activities. The detailed synthesis process involves preparing complex 'head-to-side-chain cyclodepsipeptides' like pipecolidepsin A, showcasing cytotoxicity against human cancer cell lines (Pelay-Gimeno, Albericio, & Tulla-Puche, 2016).

Spin Labeling for Structural Studies

The compound finds application in the solid-phase synthesis of peptides containing spin-labeled amino acids, such as 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC). This showcases its role in promoting beta-turns and alpha-helices in peptides and serving as a probe for electron paramagnetic resonance studies (Martin et al., 2001).

Antioxidant and Biomedical Applications

Compounds synthesized from this molecule have shown antioxidant potential and promise for applications in biomedical studies, including magnetic resonance imaging (MRI) (Yushkova et al., 2013).

Novel Amino Acid Derivatives for Peptide Synthesis

Research has also focused on creating novel spin-labeled beta-amino acids for peptide and protein chemistry, providing alternatives for peptide chain elongation and structural investigations. This includes the synthesis of peptides with differentiated bend-inducing characteristics (Tominaga et al., 2001).

Organic Synthesis Applications

Moreover, the utility of related compounds in organic synthesis is explored, highlighting their roles in various transformations, including enolate chemistry and Knoevenagel condensation, which underpins their significance in creating complex organic molecules (Kawafuchi et al., 2019).

properties

IUPAC Name

(3R,4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-24(2)13-20(21(22(28)29)25(3,4)27(24)31)26-23(30)32-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-21,31H,13-14H2,1-4H3,(H,26,30)(H,28,29)/t20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDYWNJTEUNDMB-RTWAWAEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(C(N1O)(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H]([C@H](C(N1O)(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675913
Record name (3R,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-(3R,4R)-4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid

CAS RN

583827-13-8
Record name (3R,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.